Cyclopentyl 4-nitrophenyl carbonate
Description
Cyclopentyl 4-nitrophenyl carbonate is a reactive carbonate ester featuring a cyclopentyl group linked to a 4-nitrophenyl moiety via a carbonate bridge. For instance, MPEG 4-nitrophenyl carbonate is prepared by reacting MPEG-5000 with 4-nitrophenyl chloroformate in tetrahydrofuran (THF) using triethylamine as a base, followed by recrystallization . Similarly, this compound could be synthesized by substituting MPEG with cyclopentanol.
The 4-nitrophenyl group acts as an excellent leaving group, making this compound highly reactive in nucleophilic acyl substitution reactions. Such reactivity is exploited in conjugation chemistry, drug delivery systems, and polymer modifications. For example, 4-nitrophenyl carbonates like BCN-OpNP are used in click chemistry for biomolecule functionalization , while MPEG derivatives enable polymer-dendrimer conjugates .
Properties
Molecular Formula |
C12H13NO5 |
|---|---|
Molecular Weight |
251.23 g/mol |
IUPAC Name |
cyclopentyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C12H13NO5/c14-12(17-10-3-1-2-4-10)18-11-7-5-9(6-8-11)13(15)16/h5-8,10H,1-4H2 |
InChI Key |
TYGCBNNJAFOHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity Profile
Leaving Group Efficiency: The 4-nitrophenyl group confers superior leaving ability compared to less electron-withdrawing substituents (e.g., phenyl or methyl). However, it is less reactive than 2,4-dinitrophenyl derivatives due to the latter’s stronger electron-withdrawing effects. Studies on diaryl carbonates demonstrate that aminolysis proceeds via a concerted mechanism, with reaction rates highly dependent on the leaving group’s pKa. For 4-nitrophenol (pKa ~7.1), the leaving ability is intermediate between phenol (pKa ~10) and 2,4-dinitrophenol (pKa ~4) .
Reaction Kinetics: In aminolysis reactions, cyclopentyl 4-nitrophenyl carbonate is expected to exhibit faster kinetics than alkyl carbonates (e.g., methyl or ethyl) but slower than bis(2,4-dinitrophenyl) carbonate. Evidence from bis(2,4-dinitrophenyl) carbonate shows significantly higher reactivity due to dual electron-withdrawing groups .
Toxicity and Handling
Toxicity data specific to this compound are unavailable, but analogous compounds like 4-nitrophenyl N-methoxycarbamate require careful handling due to incomplete toxicological characterization . General precautions (e.g., PPE, ventilation) are recommended when working with nitroaromatic compounds.
Data Table: Key Properties of this compound and Analogs
*Estimated based on molecular formula C₁₅H₁₇NO₅ (analogous to cyclooctenyl derivative in ).
Q & A
Q. What are the standard synthetic protocols for cyclopentyl 4-nitrophenyl carbonate, and how can purity be optimized?
this compound is typically synthesized via nucleophilic substitution or carbonate exchange reactions. A validated method involves dissolving the cyclopentanol precursor in anhydrous THF, followed by gradual addition of 4-nitrophenyl chloroformate and a base (e.g., triethylamine) as a catalyst. The reaction is stirred for 48 hours at room temperature, followed by solvent evaporation and recrystallization from a chloroform–diethyl ether mixture (10:1 v/v) to isolate the product . Purity optimization requires strict control of moisture (using molecular sieves) and stoichiometric excess of 4-nitrophenyl chloroformate (1:2 molar ratio) to minimize side reactions.
Q. How should researchers characterize this compound to confirm structural integrity?
Comprehensive characterization includes:
- NMR spectroscopy : H and C NMR to confirm the cyclopentyl group (δ 1.5–2.5 ppm for cyclic protons) and nitrophenyl moiety (δ 8.2–8.4 ppm for aromatic protons).
- IR spectroscopy : Peaks at ~1750 cm (C=O stretch of carbonate) and ~1520 cm (NO symmetric stretch).
- Mass spectrometry : Molecular ion peak matching the exact mass (e.g., 267.2 g/mol for CHNO).
- Melting point analysis : Compare observed mp with literature values (e.g., 165–168°C for analogous nitrophenyl carbonates) .
Advanced Research Questions
Q. What are the key factors influencing the aminolysis kinetics of this compound in different solvents?
Solvent polarity and amine nucleophilicity critically impact reaction kinetics. Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states via dielectric effects, accelerating aminolysis. Secondary alicyclic amines (e.g., piperidine) exhibit higher reactivity due to reduced steric hindrance. Theoretical studies suggest that solvent polarity modulates charge distribution at the carbonate’s reactive center (C=O), with higher polarity enhancing nucleofuge (4-nitrophenoxide) stabilization . For example, in THF (low polarity), the reaction follows a stepwise mechanism, while in DMSO, a concerted pathway dominates.
Q. How can the degree of functional group substitution in this compound derivatives be controlled during synthesis?
Substitution levels are controlled by adjusting the molar ratio of chloroformate reagents. For instance, in copolymer synthesis (e.g., PHEMA-PLA), adding 1.5 equivalents of 4-nitrophenyl chloroformate relative to hydroxyl groups achieves ~60% substitution. Excess chloroformate (>2 equivalents) risks cross-linking. Reaction progress is monitored via UV-vis spectroscopy (absorbance at 400 nm for released 4-nitrophenoxide) .
Q. How do structural modifications in nitrophenyl carbonate derivatives impact their reactivity compared to this compound?
Substituents on the aryl or alkyl group alter electronic and steric properties:
- Electron-withdrawing groups (e.g., nitro in 4-cyanophenyl derivatives) increase electrophilicity, accelerating aminolysis.
- Bulky groups (e.g., cyclopentyl vs. methyl) slow reaction rates due to steric hindrance.
- Thionocarbonates (C=S instead of C=O) exhibit lower reactivity due to reduced electrophilicity .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
Yield variations often stem from differences in:
- Solvent purity : Moisture in THF reduces yields by hydrolyzing chloroformate. Anhydrous conditions (molecular sieves) improve consistency .
- Catalyst choice : Triethylamine (TEA) vs. DMAP. DMAP enhances acylation efficiency but may complicate purification .
- Temperature : Prolonged room-temperature stirring (48 hours) vs. reflux (6 hours) can alter side-product formation.
| Condition | Yield Range | Key Factor | Reference |
|---|---|---|---|
| THF, TEA, 48h, RT | 70–85% | Moisture control | |
| DCM, DMAP, 6h, reflux | 60–75% | Catalyst efficiency |
Methodological Recommendations
- Reaction Monitoring : Use TLC (R 0.5 in ethyl acetate/hexane) or in situ IR to track carbonate formation.
- Contradiction Resolution : Replicate published protocols with strict adherence to solvent drying and stoichiometry. Cross-validate results using multiple characterization techniques (e.g., NMR and HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
